(2S,3S)-2-pentyl-3-phenyloxirane
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Overview
Description
(2S,3S)-2-pentyl-3-phenyloxirane is a chiral epoxide compound characterized by its unique three-membered oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-pentyl-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method ensures high enantioselectivity and yields the desired (2S,3S) configuration .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-pentyl-3-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Strong nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are employed under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(2S,3S)-2-pentyl-3-phenyloxirane has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in studying enzyme mechanisms and stereoselective biochemical processes.
Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of (2S,3S)-2-pentyl-3-phenyloxirane involves the interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The compound targets various molecular pathways, depending on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-pentyl-3-phenyloxirane: An enantiomer with similar chemical properties but different biological activities.
(2S,3S)-2,3-butanediol: A diol with similar stereochemistry but different functional groups and applications
Uniqueness
(2S,3S)-2-pentyl-3-phenyloxirane is unique due to its specific stereochemistry and the presence of both a pentyl and a phenyl group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(2S,3S)-2-pentyl-3-phenyloxirane |
InChI |
InChI=1S/C13H18O/c1-2-3-5-10-12-13(14-12)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3/t12-,13-/m0/s1 |
InChI Key |
QGXFLGQYEGGYES-STQMWFEESA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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